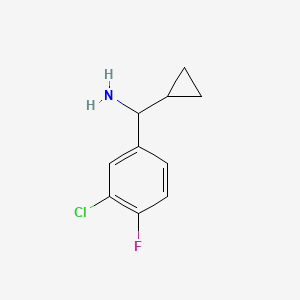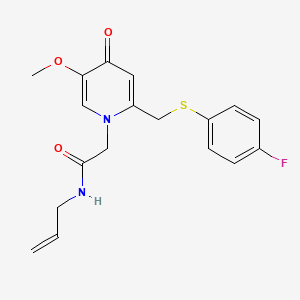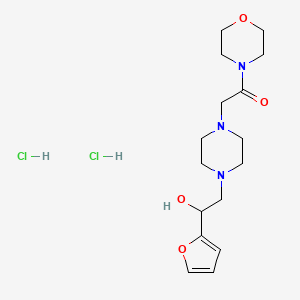![molecular formula C12H14BrNO B2824968 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone CAS No. 1467060-22-5](/img/structure/B2824968.png)
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone
説明
“1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone” is a chemical compound with the molecular formula C12H14BrNO . It is also known by its IUPAC name 1-(3-(4-bromophenyl)pyrrolidin-1-yl)ethan-1-one . This compound appears as a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a bromophenyl group and an ethanone group . The molecular weight is 268.15 .Physical And Chemical Properties Analysis
This compound is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 268.15 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Medicinal Chemistry and Drug Development
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create derivatives with improved pharmacological properties. For instance, it could serve as a starting point for developing antiviral agents, anti-inflammatory drugs, or even anticancer compounds. Molecular docking studies could guide the design of targeted therapies .
Antitubercular Activity
In vitro studies have evaluated the antitubercular activity of this compound. Researchers investigated its effects against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Understanding its mechanism of action and potency against these pathogens is crucial for combating tuberculosis .
Neurotransmitter Modulation
Given its chemical structure, 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone might interact with neurotransmitter systems. Exploring its impact on acetylcholine release at cholinergic synapses could provide insights into potential neurological applications .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
特性
IUPAC Name |
1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(15)14-7-6-11(8-14)10-2-4-12(13)5-3-10/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZZIJJMSFCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

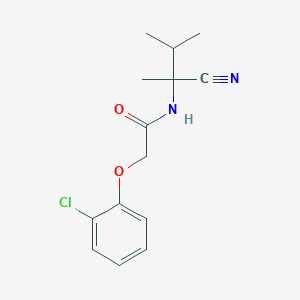
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)
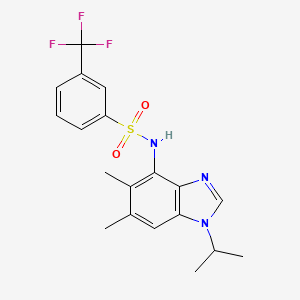
![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)

![4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)
![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2824897.png)
![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2824899.png)
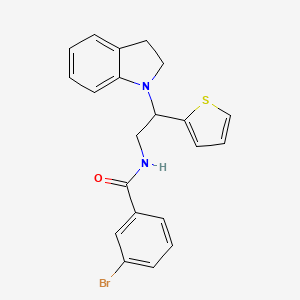
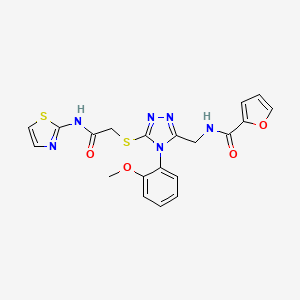
![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
